mu-Conotoxin G IIIB

Overview

Description

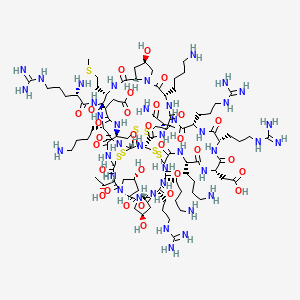

Mu-Conotoxin G IIIB is a polypeptide containing three disulfide bridges, produced by the sea snail Conus geographus . It has a designated molecular formula of C101H175N39O30S7 and a molecular weight of 2640.174 g/mol .

Synthesis Analysis

The chemical synthesis of conotoxins with multiple disulfide bonds, like mu-Conotoxin G IIIB, can result in diverse disulfide bond connectivities . This presents a challenge for determining the natural disulfide bond connectivities and leads to significant structural differences in the synthesized toxins . An optimized Fmoc solid-phase synthesis of KIIIA, a μ-conotoxin that has high potency in inhibiting Nav1.2 and Nav1.4, has been reported . The study suggests that free random oxidation is the simplest method for peptides containing triple disulfide bonds, resulting in high yields and a simplified process .Molecular Structure Analysis

The three-dimensional solution structure of mu-Conotoxin G IIIB has been determined using 2D 1H NMR spectroscopy . The molecule is stabilized by three disulfide bonds, two of which connect the helix and the beta-sheet, forming a structural core with similarities to the CS alpha beta motif . Other structural features of GIIIB include the presence of eight arginine and lysine side chains that project into the solvent in a radial orientation relative to the core of the molecule .Chemical Reactions Analysis

Mu-Conotoxin GIIIB has been found to increase the cell survival rate of injured Sol8 cells . It has been observed to affect the cell cycle, apoptosis, DNA damage and repair, lipid metabolism and other biological processes of Sol8 cells .Physical And Chemical Properties Analysis

Mu-Conotoxin GIIIB has a molecular formula of C101H175N39O30S7 and a molecular weight of 2640.174 g/mol . It contains total 357 bond(s); 182 non-H bond(s), 28 multiple bond(s), 51 rotatable bond(s), 28 double bond(s), 3 five-membered ring(s), 2 carboxylic acid(s) (aliphatic), 1 primary amide(s) (aliphatic), 18 secondary amide(s) (aliphatic), 3 tertiary amide(s) (aliphatic), 4 guanidine derivative(s), 9 primary amine(s) (aliphatic) .Scientific Research Applications

Inhibition of Voltage-Gated Sodium Channels

μ-Conotoxin GIIIB is known for its ability to selectively inhibit voltage-gated sodium channels, particularly NaV1.4, which is predominantly expressed in muscle cells . This specific inhibition is crucial for understanding the physiological role of these channels in muscle contraction and for the development of drugs targeting muscular disorders.

Structural Studies of Sodium Channels

The peptide’s interaction with sodium channels provides insights into the channel’s structure and function. By analyzing the binding of μ-Conotoxin GIIIB to NaV1.4, researchers can map the channel’s architecture and develop models for how sodium ions pass through the channel during nerve impulse transmission .

Development of Analgesics

Due to its potent and selective inhibition of certain sodium channels, μ-Conotoxin GIIIB serves as a lead compound in the development of new analgesics. Its ability to block pain signals at the source makes it a promising candidate for creating more effective and targeted pain relief medications .

Neurophysiological Research

μ-Conotoxin GIIIB is used as a tool in neurophysiological research to dissect the roles of different sodium channel subtypes in neurons. It helps in understanding the pathophysiology of various neurological disorders and contributes to the development of treatments .

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of μ-Conotoxin GIIIB on mouse skeletal musculoblast cells. These studies are significant for understanding the potential toxicological impacts of the peptide and for ensuring the safety of its use in clinical settings .

Drug Development for Muscular Disorders

The selective inhibition of muscle sodium channels by μ-Conotoxin GIIIB makes it a valuable tool for developing drugs aimed at treating muscular disorders such as myotonia and periodic paralysis. By targeting the dysfunctional channels, researchers aim to restore normal muscle function .

Mechanism of Action

Target of Action

µ-Conotoxin GIIIB (µ-CTX GIIIB) is a polypeptide toxin produced by the sea snail Conus geographus . The primary target of µ-CTX GIIIB is the voltage-gated sodium channel isoform of Nav1.4 . This channel is predominantly expressed in muscle cells .

Biochemical Pathways

µ-CTX GIIIB affects several biochemical pathways and biological processes in cells. These include cell cycle regulation, apoptosis, DNA damage and repair, and lipid metabolism . The compound influences these pathways by interacting with differentially expressed genes (DEGs) and differentially expressed proteins (DEPs) .

Pharmacokinetics

It is known that the compound is a highly pure, synthetic, and biologically active peptide toxin . More research is needed to fully understand the ADME properties of µ-CTX GIIIB and their impact on its bioavailability.

Result of Action

µ-CTX GIIIB has been shown to increase the cell survival rate of injured Sol8 cells . It affects cell cycle regulation, DNA damage repair, and activation of tumor factors, with potential carcinogenic effects . The compound’s action results in significant changes in the expression of genes and proteins within the cell .

Safety and Hazards

Mu-Conotoxin GIIIB is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Future Directions

Research on mu-Conotoxins, including GIIIB, is ongoing, with a focus on mapping the interactions of mu-Conotoxins with different Na V channel subtypes, mu-Conotoxin structure–activity relationship studies, observed species selectivity of mu-Conotoxins, and the effects of mu-Conotoxin disulfide connectivity on activity . These toxins are often used as a new source of drugs being developed for application in various areas, including pain relief, treatment of cancer, helping overcome smoking addiction and treating cranial nerve diseases .

properties

IUPAC Name |

(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-oxo-4-[[(1R,4S,7S,10S,12R,16S,19R,22S,25S,28S,31S,34R,37S,40S,43S,45R,49S,51R,55S,58R,65R,72R)-4,16,31,37-tetrakis(4-aminobutyl)-65-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]-22,25,40-tris(3-carbamimidamidopropyl)-28-(carboxymethyl)-12,45,51-trihydroxy-55-[(1R)-1-hydroxyethyl]-7-(2-methylsulfanylethyl)-3,6,9,15,18,21,24,27,30,33,36,39,42,48,54,57,63,71-octadecaoxo-60,61,67,68,74,75-hexathia-2,5,8,14,17,20,23,26,29,32,35,38,41,47,53,56,64,70-octadecazahexacyclo[32.28.7.719,58.010,14.043,47.049,53]hexaheptacontan-72-yl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C101H175N39O30S7/c1-48(76(107)149)120-87(160)64-42-172-173-43-65-88(161)125-54(17-4-8-25-102)80(153)130-63(38-74(147)148)85(158)124-57(21-13-30-117-99(110)111)78(151)123-58(22-14-31-118-100(112)113)83(156)132-66-44-174-176-46-68(134-86(159)62(37-73(145)146)129-77(150)53(106)16-12-29-116-98(108)109)91(164)136-69(47-177-175-45-67(90(163)135-64)133-82(155)56(19-6-10-27-104)122-84(157)60(24-33-171-3)127-93(166)70-34-50(142)39-138(70)95(168)61(128-89(66)162)20-7-11-28-105)92(165)137-75(49(2)141)97(170)140-41-52(144)36-72(140)96(169)139-40-51(143)35-71(139)94(167)126-59(23-15-32-119-101(114)115)79(152)121-55(81(154)131-65)18-5-9-26-103/h48-72,75,141-144H,4-47,102-106H2,1-3H3,(H2,107,149)(H,120,160)(H,121,152)(H,122,157)(H,123,151)(H,124,158)(H,125,161)(H,126,167)(H,127,166)(H,128,162)(H,129,150)(H,130,153)(H,131,154)(H,132,156)(H,133,155)(H,134,159)(H,135,163)(H,136,164)(H,137,165)(H,145,146)(H,147,148)(H4,108,109,116)(H4,110,111,117)(H4,112,113,118)(H4,114,115,119)/t48-,49+,50+,51+,52+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,75-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSUYJUOBAMKKS-NCJWVJNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)N2CC(CC2C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(NC(=O)C5CSSCC(C(=O)N1)NC(=O)C(CSSCC(C(=O)NC(C(=O)N6CC(CC6C(=O)NC(C(=O)NC(C(=O)N5)CCCCN)CCSC)O)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C)C(=O)N)CCCCN)CCCNC(=N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@H](NC(=O)[C@@H]5CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCCN)CCSC)O)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](C)C(=O)N)CCCCN)CCCNC(=N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C101H175N39O30S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2640.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

mu-Conotoxin G IIIB | |

CAS RN |

140678-12-2 | |

| Record name | mu-Conotoxin G IIIB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140678122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 140678-12-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropaneacetic acid, alpha,1-diamino-2-ethyl-, [1R-[1alpha,1(S*),2beta]]- (9CI)](/img/no-structure.png)

![2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B584218.png)

![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B584219.png)

![2-Chloro-N-[2-chloro-4-[(4-methoxyphenyl)methoxy]-6-methylphenyl]acetamide](/img/structure/B584226.png)

![2-Chloro-4-[(4-methoxyphenyl)methoxy]-6-methylaniline](/img/structure/B584227.png)

![Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]](/img/structure/B584233.png)

![Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester](/img/structure/B584235.png)